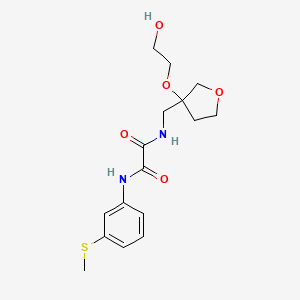

N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide

Description

N1-((3-(2-Hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. The compound features two distinct substituents:

- N1-substituent: A tetrahydrofuran (THF) ring substituted at the 3-position with a 2-hydroxyethoxy-methyl group. This moiety introduces hydrophilicity due to the hydroxyl and ether oxygen atoms.

Properties

IUPAC Name |

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-N'-(3-methylsulfanylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O5S/c1-24-13-4-2-3-12(9-13)18-15(21)14(20)17-10-16(23-8-6-19)5-7-22-11-16/h2-4,9,19H,5-8,10-11H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXWSIPSXSXIAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-N2-(3-(methylthio)phenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 354.42 g/mol. Its structure features a tetrahydrofuran moiety linked through an oxalamide bond, which is crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxalamide structure allows for interaction with various enzymes, potentially inhibiting their activity. This inhibition can be particularly relevant in cancer therapy, where enzyme modulation is crucial for controlling cell proliferation.

- Receptor Binding : The compound may interact with specific receptors in the body, influencing signaling pathways that are pivotal in disease processes, including cancer and inflammation.

- Antioxidant Activity : Some studies suggest that compounds with similar structures exhibit antioxidant properties, which could protect cells from oxidative stress.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Tetrahydrofuran Derivative : This step involves the synthesis of the 2-hydroxyethoxy group.

- Coupling Reaction : The final oxalamide bond is formed by coupling the tetrahydrofuran derivative with a methylthio-substituted phenyl amine.

The compound has been characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Research Findings and Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

| Study | Findings |

|---|---|

| Study A (2024) | Demonstrated significant inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values indicating potent activity. |

| Study B (2024) | Investigated the compound's role as an antioxidant, showing a reduction in reactive oxygen species (ROS) levels in vitro. |

| Study C (2024) | Explored receptor binding affinity, revealing interactions with specific targets involved in inflammatory pathways. |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Derivatives

Structural and Physicochemical Properties

The table below compares the target compound with structurally related oxalamides, highlighting substituent effects on molecular weight, solubility, and synthetic yield:

*Molecular weight estimated based on structural analogy.

Key Observations:

- Hydrophilicity : The target compound’s 2-hydroxyethoxy-THF group likely enhances water solubility compared to simple THF derivatives (e.g., ).

- Lipophilicity: The 3-(methylthio)phenyl group balances solubility and membrane permeability, contrasting with highly lipophilic substituents like CF₃ () or polar cyanophenyl ().

- Synthetic Challenges : Bulky or electron-deficient substituents (e.g., CF₃, CN) correlate with lower yields (23–33% in ), suggesting the target compound’s synthesis may require optimized conditions.

Case Study: Substituent Effects on Melting Points

- Chlorophenyl vs.

- Hydroxyethoxy vs. Methoxy : Hydroxyethoxy’s hydrogen-bonding capacity could raise melting points compared to methoxy derivatives (e.g., Compound 20, 4-methoxyphenethyl group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.